2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-4,7H,5-6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZOLEMMBWPFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a new class of heterocyclic compounds synthesized for biological activity screening
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes are subject to ongoing research.
Biological Activity
2-Mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O2S2
- Molecular Weight : 292.37 g/mol
- CAS Number : 1105190-23-5
Pharmacological Activities
The biological activity of this compound has been investigated in several studies, focusing on its analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.
1. Analgesic and Anti-inflammatory Activity
Research has demonstrated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant analgesic and anti-inflammatory effects. For instance:
- A study reported that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one showed promising analgesic effects comparable to standard analgesics like aspirin .
- The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats, where the compound significantly reduced edema compared to controls.
2. Antimicrobial Activity
The compound has shown notable antimicrobial properties against various pathogens:
- In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Anticonvulsant Activity
The anticonvulsant potential of this compound was evaluated using the maximal electroshock seizure (MES) test:
- Results indicated a dose-dependent reduction in seizure duration and frequency, suggesting its potential as an anticonvulsant agent .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors involved in pain perception and seizure activity.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Analgesic Efficacy :
- Case Study on Antimicrobial Resistance :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Antimicrobial Activity | Analgesic Effect |
|---|---|---|---|
| This compound | C13H12N2O2S2 | High | Significant |
| 2-Mercapto-6-methyl-3-(phenethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | C15H16N2OS | Moderate | Moderate |
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one." However, the search results do offer some relevant information regarding its properties, related compounds, and potential research avenues.
Basic Information and Properties
this compound is a chemical compound with the molecular formula and a molecular weight of 292.4 g/mol . It is also known by several synonyms, including 1105190-23-5, 3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one, and others . The compound's structure and computed descriptors such as IUPAC name (3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one), InChI, InChIKey (NMZOLEMMBWPFLY-UHFFFAOYSA-N), and SMILES (COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)NC2=S) are available .
Related Research and Potential Applications
While direct applications of the specific compound are not detailed in the search results, research on related compounds, such as thieno[2,3-c]pyridines, suggests potential applications in anticancer research . For example, thieno[2,3-c]pyridine derivatives have been investigated for their anticancer properties, with some compounds showing potent inhibition against various cancer cell lines . One such compound induced cell death via mechanisms different from apoptosis and inhibited cell cycle progression, indicating its potential as a lead compound for developing anticancer agents . Pyrimidine derivatives, in general, have attracted research interest due to their many biological functions and potential therapeutic uses . Another similar compound, 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, has a molecular weight of 244.3 and the molecular formula .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Thienopyrimidinone Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound may enhance binding to kinase active sites (e.g., PDK1) via hydrogen bonding, similar to analogs reported in fragment-based screenings .
Synthetic Flexibility :
- The mercapto (-SH) group at position 2 allows derivatization into alkylthio or arylthio analogs, as seen in PDE8 inhibitors (e.g., 2-(propylthio) derivatives) .
- Microwave-assisted synthesis () reduces reaction times compared to traditional heating methods used for 2,6-bis(3-methoxyphenyl) analogs .
Physical Properties :
- Melting Points : Hydroxyl-containing derivatives (e.g., 3b in ) exhibit higher melting points (>300°C) due to intermolecular hydrogen bonding, whereas methoxy-substituted analogs (e.g., 12a) melt at ~240°C .
- Solubility : Mercapto groups improve aqueous solubility relative to alkylthio or arylthio substituents, which favor organic solvents .
Biological Activity Trends: Kinase Inhibition: The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold shows ligand efficiency for PDK1 binding, but activity varies with substituents. For example, 2-mercapto analogs may exhibit stronger interactions than 2-alkylthio derivatives . PDE8 Inhibition: Propylthio or arylthio substituents at position 2 correlate with higher PDE8 affinity, though the target compound’s 3-methoxyphenyl group may limit this activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with appropriate amines. For example, derivatives of thieno[3,2-d]pyrimidin-4(3H)-one are often prepared using Pd-catalyzed C–C and C–N cross-coupling reactions (e.g., Sonogashira coupling) to introduce substituents like ethynyl or aryl groups . Optimization of yields involves controlling reaction conditions (e.g., solvent polarity, temperature) and stoichiometry of reagents. In related compounds, yields >80% were achieved using trimethylsilyl-protected alkynes and catalytic Pd(PPh₃)₄ .
Q. How is structural confirmation performed for this compound, and what spectroscopic data are critical?
- Methodology : 1H-NMR, 13C-NMR, and LC-MS (ESI) are essential for structural elucidation. Key spectral features include:
- 1H-NMR : Methoxy protons (δ ~3.8 ppm), aromatic protons (δ 7.0–8.2 ppm), and thiol protons (broad singlet near δ 12.0 ppm) .
- LC-MS : A molecular ion peak at [M+1]+ = 259.3 (for analogous compounds) confirms molecular weight .
- 13C-NMR : Distinct signals for carbonyl carbons (δ ~160–175 ppm) and aromatic carbons (δ ~110–140 ppm) .
Q. What preliminary biological activities have been reported for thieno[3,2-d]pyrimidin-4(3H)-one scaffolds?
- Findings : The scaffold exhibits dual inhibitory activity against EGFR kinase and microtubule polymerization (IC₅₀ values in the nanomolar range) . Additionally, derivatives show antimalarial activity against Plasmodium falciparum (e.g., 40/120 synthesized analogs had comparable efficacy to reference drugs) .
Advanced Research Questions
Q. How does substituent variation at the 3-position (e.g., methoxyphenyl vs. methyl) influence biological activity?
- Structure-Activity Relationship (SAR) : The 3-methoxyphenyl group enhances EGFR inhibition due to π-π stacking with kinase active sites, while bulkier substituents (e.g., 3-methyl) reduce solubility and bioavailability . In antimalarial studies, electron-withdrawing groups at this position improve parasite growth inhibition by disrupting redox homeostasis .
Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?
- Data Contradictions : Some analogs show high in vitro enzyme inhibition (e.g., EGFR IC₅₀ < 50 nM) but poor in vivo efficacy due to metabolic instability .
- Resolution : Perform metabolite profiling (e.g., liver microsome assays) to identify degradation pathways. Introduce prodrug strategies (e.g., esterification of the thiol group) to enhance stability .
Q. What advanced analytical techniques are recommended for studying tautomeric equilibria of the thiol-thione moiety?
- Methodology : Use variable-temperature NMR to observe proton exchange between thiol (SH) and thione (S=C) forms. DFT calculations (B3LYP/6-311++G(d,p)) can predict dominant tautomers in solution. For example, the thione form is stabilized in polar solvents like DMSO .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., 17β-HSD2 or mPGES-1)?
- Approach : Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1ZBQ for 17β-HSD2). Focus on hydrogen bonding with the pyrimidinone carbonyl and hydrophobic interactions with the dihydrothiophene ring. Validated models show R² > 0.85 for predicted vs. experimental IC₅₀ values .
Methodological Challenges and Solutions
Q. What strategies mitigate sulfur-related side reactions during synthesis?
- Solutions :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
- Replace thiol precursors with disulfide-protected intermediates (e.g., S-SMe), which are deprotected post-synthesis .
- Optimize reaction pH (neutral to mildly acidic) to avoid nucleophilic substitution at the sulfur atom .
Q. How can regioselectivity issues in cross-coupling reactions (e.g., Sonogashira) be addressed?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
